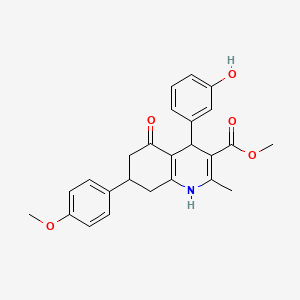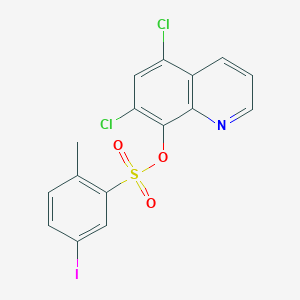![molecular formula C16H12N2O2 B15010463 1-{5-[(E)-phenyldiazenyl]-1-benzofuran-2-yl}ethanone](/img/structure/B15010463.png)
1-{5-[(E)-phenyldiazenyl]-1-benzofuran-2-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-ethanone is an organic compound that belongs to the class of diazenyl derivatives This compound is characterized by the presence of a benzofuran ring system substituted with a phenyl-diazenyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-ethanone typically involves the following steps:
Diazotization Reaction: The synthesis begins with the diazotization of aniline to form a diazonium salt. This is achieved by treating aniline with sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with 2-acetylbenzofuran in the presence of a base such as sodium acetate. This step results in the formation of the desired diazenyl derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the diazenyl group can be achieved using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzofuran ring, using reagents such as halogens or sulfonyl chlorides.
Coupling Reactions: The diazenyl group can participate in further coupling reactions with various nucleophiles, leading to the formation of complex structures.
Scientific Research Applications
1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-ethanone involves its interaction with various molecular targets. The diazenyl group can undergo bioreductive activation, leading to the generation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction can result in the inhibition of cellular processes, leading to cell death. The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects.
Comparison with Similar Compounds
1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-ethanone can be compared with other diazenyl derivatives and benzofuran compounds:
Similar Compounds: Examples include 1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-propanone and 1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-butanone.
Uniqueness: The unique combination of the diazenyl group and benzofuran ring in 1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-ethanone imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H12N2O2 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
1-(5-phenyldiazenyl-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C16H12N2O2/c1-11(19)16-10-12-9-14(7-8-15(12)20-16)18-17-13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
JKNQGSAWBAPDSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=CC(=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-{(E)-[5-nitro-2,4-di(piperidin-1-yl)phenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B15010417.png)

![3-{5-[(Z)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B15010421.png)
![N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(pentan-3-ylidene)hydrazinyl]acetamide](/img/structure/B15010423.png)
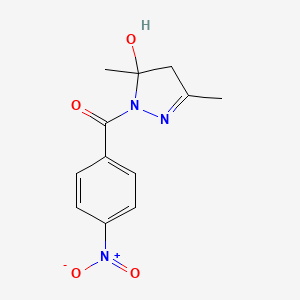
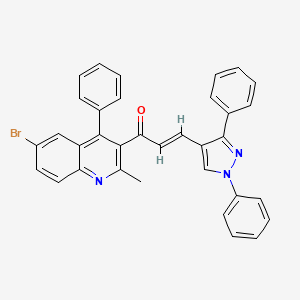
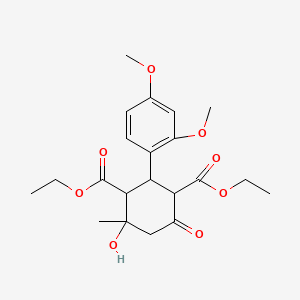
![2-(naphthalen-1-yl)-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B15010443.png)
![6'-amino-3'-phenyl-1'H-spiro[fluorene-9,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B15010451.png)
